Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate
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Overview
Description
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate is an organic compound with the molecular formula C13H25NO4. It is a derivative of butanoic acid and is commonly used in organic synthesis, particularly in the protection of amines. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is widely used in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate typically involves the reaction of 3-methylbutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature. The resulting product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The BOC group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the BOC group is replaced by other functional groups.
Oxidation and Reduction: While the compound itself is stable under mild oxidative and reductive conditions, the BOC group can be sensitive to strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: TFA in dichloromethane or HCl in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Oxidation and Reduction: Mild oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Removal of the BOC group results in the formation of the free amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Minor changes to the molecular structure, primarily affecting the BOC group.
Scientific Research Applications
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate primarily involves the protection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be selectively removed under acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(tert-butoxy)carbonyl]amino}oxazole-5-carboxylate
- Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
- Methyl 2-{(tert-butoxy)carbonylamino}-3-(4-hydroxyphenyl)propanoate
Uniqueness
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate is unique due to its specific structure, which includes a tert-butoxycarbonyl group attached to a 3-methylbutanoate backbone. This combination provides stability and reactivity that is advantageous in various synthetic applications. Its ability to protect amines while being easily removable under mild conditions makes it a valuable tool in organic synthesis .
Properties
IUPAC Name |
ethyl 3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-7-17-11(15)10(9(2)3)8-14-12(16)18-13(4,5)6/h9-10H,7-8H2,1-6H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAQGMUCDXQEOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CNC(=O)OC(C)(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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